2-Cyclopentyl-2-hydroxyacetic acid

Description

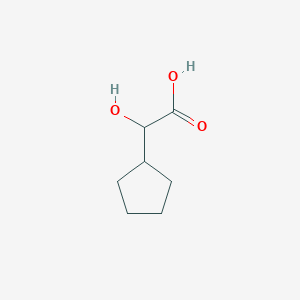

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZPPIIMQBJUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Cyclopentyl-2-hydroxyacetic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-hydroxyacetic acid, a fascinating alpha-hydroxy acid, holds considerable interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. Its unique structure, which marries a cyclopentyl ring with a hydroxyacetic acid moiety, renders it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthetic route, and its potential as a scaffold for the development of novel therapeutics. While direct biological data for this specific compound is limited, this guide will also explore the known activities of structurally related molecules to infer its potential pharmacological applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some physical properties have been computationally predicted, experimental data for others, such as melting and boiling points, are not consistently available across public databases.

| Property | Value | Source |

| CAS Number | 6053-71-0 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Cyclopentyl-α-hydroxyacetic acid, Cyclopentaneacetic acid, a-hydroxy- | [1][2] |

| Physical Form | White crystalline solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Storage Temperature | 4°C | [3][4] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [3] |

| logP (octanol-water partition coefficient) | 0.6221 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

The chemical reactivity of this compound is characteristic of an alpha-hydroxy acid. The presence of both a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, including the formation of salts, esters, and amides, making it a versatile intermediate in organic synthesis.[1] Its utility as a building block is evidenced by its use in the synthesis of more complex molecules, such as 3-[N'-(cyclopentyl-α-hydroxyacetyl)-L-alaninyl]-amino-2,4-dioxo-1,5-bis-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, indicating its potential in the development of novel chemical entities.[1]

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold in drug discovery, particularly in the area of anti-inflammatory agents.

Rationale for Anti-Inflammatory Potential

The rationale for investigating this compound and its derivatives as anti-inflammatory agents is based on the known activities of structurally similar compounds.

Caption: Rationale for investigating the anti-inflammatory potential.

Structurally related compounds, such as 2-arylpropionic acids (a major class of NSAIDs), exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural similarity of 2-Cyclopentylpropenoic acid to these NSAIDs suggests a similar potential for biological activity.[5] Furthermore, various cyclopentanone and cyclopentenedione derivatives have been reported to possess anti-inflammatory, cytostatic, antibacterial, and antifungal properties.[6]

Experimental Protocols for Biological Evaluation

Given the hypothesized anti-inflammatory activity, a relevant initial step in the biological evaluation of this compound would be to assess its ability to inhibit COX enzymes. Below is a generalized protocol for a cyclooxygenase (COX-1 and COX-2) inhibition assay.

COX Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (cofactor)

-

This compound (test compound)

-

Reference inhibitors (e.g., ibuprofen, celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Enzyme Incubation: In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), the cofactor solution (heme and glutathione), and either the test compound, a reference inhibitor, or the vehicle control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and reference inhibitor. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Caption: Workflow for a COX inhibition assay.

Conclusion

This compound is a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. While direct experimental data on its biological activity is currently scarce, the known pharmacological profiles of its structural analogs strongly suggest that it warrants investigation as a scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain. The information and proposed experimental approaches provided in this guide offer a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this promising molecule. Future research should focus on developing efficient and scalable synthetic routes, conducting comprehensive biological evaluations to elucidate its mechanism of action, and exploring the structure-activity relationships of its derivatives.

References

Synthesis of 2-Cyclopentyl-2-hydroxyacetic Acid from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Cyclopentyl-2-hydroxyacetic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, cyclopentanone (B42830). The primary synthetic route detailed herein is the cyanohydrin pathway, which involves a two-step process: the formation of a cyanohydrin intermediate followed by its hydrolysis to the target α-hydroxy acid. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Synthetic Pathway Overview

The synthesis of this compound from cyclopentanone is efficiently achieved through a two-step process. The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of cyclopentanone, forming 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin. The second step is the hydrolysis of the nitrile group of the cyanohydrin intermediate to a carboxylic acid, yielding the final product.

The overall reaction is as follows:

Overall reaction for the synthesis of this compound

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclopentanone | Cyclopentanone | 120-92-3 | C₅H₈O | 84.12 |

| 1-Hydroxycyclopentanecarbonitrile | 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 | C₆H₉NO | 111.14 |

| This compound | This compound | 6053-71-0 | C₇H₁₂O₃ | 144.17 |

Table 2: Typical Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Cyanohydrin Formation | Cyclopentanone, NaCN, H₂SO₄ | Water/Ether | 10-20 | 3-4 | 75-85 |

| 2 | Hydrolysis | 1-Hydroxycyclopentanecarbonitrile, HCl (conc.) | Water | Reflux (approx. 100) | 4-6 | 80-90 |

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin)

This procedure is adapted from established methods for the synthesis of cyanohydrins from ketones.

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), 40% aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide in water.

-

Cool the flask in an ice bath to maintain the temperature between 10°C and 20°C.

-

Slowly add cyclopentanone to the stirred sodium cyanide solution.

-

Once the addition of cyclopentanone is complete, begin the dropwise addition of 40% sulfuric acid from the dropping funnel. Maintain the temperature of the reaction mixture between 10°C and 20°C throughout the addition.

-

After the complete addition of sulfuric acid, continue stirring the mixture for an additional 1-2 hours at the same temperature.

-

Transfer the reaction mixture to a separatory funnel. A layer of the cyanohydrin may separate.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and the separated cyanohydrin layer.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-hydroxycyclopentanecarbonitrile. The product can be used in the next step without further purification.

Step 2: Hydrolysis of 1-Hydroxycyclopentanecarbonitrile to this compound

This protocol is a general procedure for the acid-catalyzed hydrolysis of nitriles to carboxylic acids.

Materials:

-

1-Hydroxycyclopentanecarbonitrile (from Step 1)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add the crude 1-hydroxycyclopentanecarbonitrile.

-

Carefully add concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from cyclopentanone.

Caption: Synthetic route from cyclopentanone to the target acid.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Caption: Key stages of the experimental procedure.

Chemical and physical properties of 2-Cyclopentyl-2-hydroxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Cyclopentyl-2-hydroxyacetic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with computed values and generalized experimental protocols based on established organic chemistry principles.

Chemical and Physical Properties

This compound, with the CAS number 6053-71-0, is a derivative of cyclopentane (B165970) featuring both a hydroxyl and a carboxylic acid functional group.[1] This structure imparts characteristics of both a cycloalkane and an alpha-hydroxy acid, making it a subject of interest in synthetic and medicinal chemistry. It is described as a white crystalline solid that is soluble in water and various organic solvents.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| CAS Number | 6053-71-0 | LookChem[2] |

| Appearance | White crystalline solid | LookChem[2] |

| Boiling Point | 306.5 ± 15.0 °C at 760 mmHg ((R)-enantiomer) | Sigma-Aldrich[3] |

| Melting Point | Not Available | LookChem[2] |

| pKa | Not Available | |

| Solubility | Soluble in water and organic solvents | LookChem[2] |

Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 144.078644241 g/mol | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alpha-hydroxy acids is the hydrolysis of an alpha-halo acid or the reduction of an alpha-keto acid. A plausible route to this compound involves the synthesis of the corresponding alpha-keto acid, 2-cyclopentyl-2-oxoacetic acid, followed by its reduction.

Step 1: Synthesis of 2-Cyclopentyl-2-oxoacetic acid

A potential synthesis of 2-cyclopentyl-2-oxoacetic acid can be adapted from known procedures for similar compounds. This could involve the reaction of a cyclopentyl Grignard reagent with diethyl oxalate (B1200264), followed by hydrolysis.

-

Materials: Magnesium turnings, cyclopentyl bromide, diethyl oxalate, diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of cyclopentyl bromide in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath and add a solution of diethyl oxalate in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude ethyl 2-cyclopentyl-2-oxoacetate.

-

Hydrolyze the ester to the carboxylic acid by refluxing with aqueous sodium hydroxide, followed by acidification with hydrochloric acid.

-

Step 2: Reduction to this compound

The resulting 2-cyclopentyl-2-oxoacetic acid can be reduced to the target alpha-hydroxy acid using a mild reducing agent.

-

Materials: 2-Cyclopentyl-2-oxoacetic acid, sodium borohydride (B1222165), ethanol (B145695), water, hydrochloric acid.

-

Procedure:

-

Dissolve 2-cyclopentyl-2-oxoacetic acid in ethanol or a mixture of ethanol and water.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to destroy excess borohydride and precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum would be expected to show signals for the cyclopentyl protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The latter two may be broad and their chemical shifts dependent on concentration and solvent.

-

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for the carbons of the cyclopentyl ring, the methine carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

A broad O-H stretching band for the hydroxyl group and the carboxylic acid O-H, typically in the range of 3500-2500 cm⁻¹.

-

A C=O stretching band for the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

-

C-H stretching bands for the cyclopentyl group below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry might show a molecular ion peak at m/z = 144, although it may be weak. Fragmentation patterns could include the loss of water (H₂O) and the carboxyl group (COOH).

Workflow and Pathway Visualizations

As no specific biological signaling pathways involving this compound have been documented, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

References

An In-depth Technical Guide to (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic Acid: A Comparative Analysis for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid, also known as (R)- and (S)-cyclopentylmandelic acid respectively, are pivotal chiral intermediates in the synthesis of various pharmaceuticals, most notably the muscarinic antagonist glycopyrrolate. The stereochemistry of these molecules plays a crucial role in their biological activity, with one enantiomer often exhibiting significantly higher potency than the other. This technical guide provides a comprehensive comparison of the (R)- and (S)-enantiomers, focusing on their synthesis, biological activity at muscarinic receptors, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of drugs targeting the cholinergic system.

Introduction

Chirality is a fundamental consideration in drug design and development, as enantiomers of a chiral drug can have markedly different pharmacological and toxicological profiles. (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid are alpha-hydroxy acids that serve as essential building blocks for anticholinergic agents. Their primary therapeutic relevance stems from their role as precursors to glycopyrrolate, a quaternary ammonium (B1175870) antimuscarinic agent used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), peptic ulcers, and to reduce secretions during anesthesia. Understanding the distinct properties of each enantiomer is critical for the development of stereochemically pure and more effective therapeutic agents.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid is typically achieved through the resolution of a racemic mixture. Chemical resolution via the formation of diastereomeric salts is a common and effective method.

General Synthesis of Racemic 2-Cyclopentyl-2-hydroxyacetic Acid

A common route for the synthesis of the racemic acid involves the reaction of a cyclopentyl Grignard reagent with a glyoxylic acid derivative.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be accomplished using a chiral resolving agent, such as an enantiomerically pure amine. A Chinese patent (CN103012231A) describes a method for the chemical resolution of racemic α-cyclopentylmandelic acid.[1] This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The individual enantiomers are then liberated from their respective diastereomeric salts.

Comparative Biological Activity

The biological activity of (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid is primarily attributed to their role as precursors to muscarinic receptor antagonists. Studies on derivatives of these enantiomers have demonstrated significant stereoselectivity in their interaction with muscarinic receptors.

Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine (B1216132) in the central and peripheral nervous system. There are five subtypes, M1 through M5, which are involved in various physiological functions. Antagonists of these receptors are used to treat a range of conditions.

A study on N-substituted soft anticholinergics derived from (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid revealed a pronounced stereospecificity in their binding to muscarinic receptors. The derivatives containing the (R)-enantiomer of this compound (2R isomers) were found to be significantly more active than their (S)-counterparts (2S isomers).[2] For two series of compounds, the 2R isomers were 27 to 447 times and 6 to 4467 times more active than the 2S isomers, respectively.[2] This indicates that the (R)-enantiomer is the eutomer (the more active enantiomer) for muscarinic receptor antagonism in this class of compounds.

Quantitative Data on Biological Activity

The following table summarizes the binding affinities (pKi values) of derivatives of (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid at various human muscarinic receptor subtypes. The data is extracted from a study on stereoisomers of N-substituted soft anticholinergics based on glycopyrrolate.[2]

| Compound Series | Enantiomer Configuration | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |

| SGM Isomers | 2R | 6.0 - 9.5 | 6.0 - 9.5 | 6.0 - 9.5 | 6.0 - 9.5 |

| 2S | Significantly lower | Significantly lower | Significantly lower | Significantly lower | |

| SGa Isomers | 2R | 5.0 - 8.6 | 5.0 - 8.6 | 5.0 - 8.6 | 5.0 - 8.6 |

| 2S | Significantly lower | Significantly lower | Significantly lower | Significantly lower |

Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

(R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid derivatives exert their effects by antagonizing muscarinic receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine.

Caption: Muscarinic Receptor Signaling Pathways and Antagonism.

Experimental Protocols

Chemical Resolution of Racemic this compound

This protocol is based on the principles of diastereomeric salt formation and fractional crystallization, as described in the literature.[1]

Materials:

-

Racemic this compound

-

(R)-(+)-α-phenylethylamine (or another suitable chiral resolving agent)

-

Toluene (B28343) (or another suitable solvent)

-

Petroleum ether

-

Hydrochloric acid

-

Sodium carbonate

-

Ether

Procedure:

-

Dissolve the racemic this compound in toluene.

-

Add (R)-(+)-α-phenylethylamine to the solution at room temperature.

-

Heat the mixture to facilitate the formation of the diastereomeric salts.

-

Cool the solution to allow for the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with petroleum ether. The collected solid is the (R)-2-Cyclopentyl-2-hydroxyacetic acid-(R)-α-phenylethylamine salt.

-

Recrystallize the diastereomeric salt from toluene to improve purity.

-

To liberate the free acid, suspend the salt in ether and acidify with hydrochloric acid.

-

Separate the organic phase and extract the aqueous phase with ether.

-

Combine the organic phases and extract with an aqueous sodium carbonate solution.

-

Acidify the combined aqueous layers with hydrochloric acid to precipitate the (R)-2-Cyclopentyl-2-hydroxyacetic acid.

-

Collect the solid by filtration and dry under reduced pressure.

-

The (S)-enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

Caption: Workflow for the Chemical Resolution of Racemic this compound.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of the enantiomers (or their derivatives) for muscarinic receptors.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, or M4)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Unlabeled competitor ligands ((R)- and (S)-enantiomer derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Atropine (for determining non-specific binding)

-

96-well microplates

-

Cell harvester and glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of atropine.

-

Competition: Membranes, radioligand, and varying concentrations of the unlabeled competitor ligand ((R)- or (S)-derivative).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Muscarinic Receptor Radioligand Binding Assay.

Conclusion

The enantiomers of this compound exhibit significant differences in their biological activity, primarily as precursors to muscarinic receptor antagonists. The available data strongly indicates that the (R)-enantiomer is the eutomer, possessing substantially higher affinity for muscarinic receptors than the (S)-enantiomer. This stereoselectivity underscores the importance of developing enantiomerically pure drugs to maximize therapeutic efficacy and minimize potential off-target effects. The experimental protocols for chiral resolution and biological characterization provided in this guide offer a framework for the synthesis and evaluation of these and other chiral molecules in drug discovery and development. A thorough understanding of the distinct properties of each enantiomer is essential for the rational design of next-generation anticholinergic agents.

References

- 1. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]

- 2. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Cyclopentyl-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyclopentyl-2-hydroxyacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines standard experimental protocols for determining these crucial physicochemical properties and presents a framework for data organization and interpretation.

Introduction

This compound (CAS No: 6053-71-0), with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a white crystalline solid.[1][2][3] Its structure, featuring a cyclopentyl ring, a hydroxyl group, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective use in drug development, from formulation to storage and delivery. While specific experimental data for this compound is not extensively available in public literature, this guide provides the necessary methodologies to generate and interpret such data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is reported to be soluble in water and various organic solvents.[1] A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents and pH conditions.

The following tables provide a structured format for recording experimentally determined solubility data.

Table 1: Solubility in Various Solvents at Ambient Temperature (25 °C)

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | ||

| Ethanol | 24.6 | ||

| Methanol | 32.7 | ||

| Acetone | 20.7 | ||

| Isopropyl Alcohol | 19.9 | ||

| Dichloromethane | 8.9 | ||

| Ethyl Acetate | 6.0 | ||

| Acetonitrile | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | ||

| Propylene Glycol | 32.0 | ||

| Polyethylene Glycol 400 | 12.5 |

Table 2: pH-Dependent Aqueous Solubility at 25 °C

| pH | Buffer System | Ionic Strength (M) | Solubility (mg/mL) | Solubility (mol/L) |

| 2.0 | HCl | 0.1 | ||

| 4.0 | Acetate | 0.1 | ||

| 6.0 | Phosphate | 0.1 | ||

| 7.4 | Phosphate | 0.1 | ||

| 8.0 | Borate | 0.1 | ||

| 10.0 | Carbonate | 0.1 |

A common and reliable method for determining solubility is the shake-flask method.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffer solutions.

Materials:

-

This compound

-

Selected solvents (as listed in Table 1)

-

Buffer solutions of various pH values (as listed in Table 2)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent or buffer. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate technique.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its intended shelf life.[7][8][9] The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling conditions.

The following tables are designed to summarize the results of stability studies.

Table 3: Solid-State Stability under Accelerated Conditions

| Condition | Time (months) | Appearance | Purity (%) | Degradation Products (%) |

| 40°C / 75% RH | 0 | |||

| 1 | ||||

| 3 | ||||

| 6 | ||||

| 50°C / ambient RH | 0 | |||

| 1 | ||||

| 3 | ||||

| 6 | ||||

| Photostability (ICH Q1B) | 0 | |||

| Exposed |

Table 4: Solution-State Stability in Aqueous Buffers

| pH | Temperature (°C) | Time (days) | Purity (%) | Degradation Products (%) |

| 2.0 | 25 | 0 | ||

| 7 | ||||

| 14 | ||||

| 7.4 | 25 | 0 | ||

| 7 | ||||

| 14 | ||||

| 9.0 | 25 | 0 | ||

| 7 | ||||

| 14 |

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][10][11]

Objective: To evaluate the stability of this compound in the solid state and in solution under various environmental conditions.

Materials:

-

This compound

-

Appropriate packaging (e.g., glass vials with inert stoppers)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Aqueous buffer solutions (pH 2.0, 7.4, 9.0)

-

HPLC system with a stability-indicating method

Procedure:

Solid-State Stability:

-

Place accurately weighed samples of this compound into appropriate containers.

-

Store the samples in stability chambers under the conditions specified in Table 3 (e.g., 40°C/75% RH, 50°C).

-

For photostability testing, expose the samples to light conditions as per ICH Q1B guidelines.

-

At each time point (e.g., 0, 1, 3, 6 months), withdraw a sample.

-

Visually inspect the sample for any changes in appearance.

-

Dissolve the sample in a suitable solvent and analyze by a validated stability-indicating HPLC method to determine purity and the presence of any degradation products.

Solution-State Stability:

-

Prepare solutions of this compound in the selected aqueous buffers at a known concentration.

-

Store the solutions at the temperatures specified in Table 4.

-

At each time point (e.g., 0, 7, 14 days), withdraw an aliquot of the solution.

-

Analyze the sample directly by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Potential Biological Activity and Signaling Pathway

While direct evidence for the biological activity of this compound is limited, structurally related compounds such as 2-Cyclopentylpropenoic acid and cyclopentenediones have been investigated for their anti-inflammatory properties.[12][13][14] A plausible mechanism of action for such compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

The diagram below illustrates the general workflow for investigating the inhibitory effect of a compound on the COX pathway.

Caption: Workflow for assessing the anti-inflammatory potential via COX inhibition.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation formats are intended to assist researchers and drug development professionals in generating the critical data required for advancing compounds through the development pipeline. While the specific biological activity of this compound requires further investigation, the provided workflow for assessing anti-inflammatory potential offers a rational starting point based on structurally related molecules. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and successful product development.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H12O3 | CID 22312692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. chem.ws [chem.ws]

- 7. japsonline.com [japsonline.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. www3.paho.org [www3.paho.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Cyclopentyl-2-hydroxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Cyclopentyl-2-hydroxyacetic acid. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a theoretical analysis of its Infrared (IR) spectrum. Detailed, standardized experimental protocols for acquiring NMR, IR, and MS spectra are also presented to aid researchers in the characterization of this and similar small molecules. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, offering foundational data and methodologies for the analysis of α-hydroxy carboxylic acids.

Introduction

This compound is a small organic molecule featuring a cyclopentyl ring, a hydroxyl group, and a carboxylic acid moiety. Its structural characteristics make it a potential building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document summarizes the predicted spectroscopic data and provides standardized protocols for its experimental verification.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been generated using validated prediction software and is presented to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical environment of the hydrogen and carbon atoms within the molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -OH | 2.0 - 5.0 | Broad Singlet | 1H |

| α-H | 4.15 | Doublet | 1H |

| Methine-H (cyclopentyl) | 2.10 | Multiplet | 1H |

| Methylene-H (cyclopentyl) | 1.50 - 1.80 | Multiplet | 8H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175.8 |

| α-C | 76.5 |

| Methine-C (cyclopentyl) | 45.2 |

| Methylene-C (cyclopentyl) | 26.1 |

| Methylene-C (cyclopentyl) | 25.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Medium |

| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-O | Stretching | 1050-1250 | Medium-Strong |

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound are provided below. This information is critical for determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.0859 |

| [M+Na]⁺ | 167.0678 |

| [M-H]⁻ | 143.0714 |

Experimental Protocols

The following sections detail standardized procedures for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Caption: General workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and inducing fragmentation.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If MS/MS was performed, interpret the fragmentation pattern to deduce structural features.

-

Caption: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for its initial identification and characterization. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data, which is essential for confirming the structure and purity of this compound. It is anticipated that this guide will facilitate further research and development involving this compound and related molecules.

The Medicinal Chemistry of 2-Cyclopentyl-2-hydroxyacetic Acid: A Cornerstone for Anticholinergic Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentyl-2-hydroxyacetic acid, also known as α-cyclopentylmandelic acid, is a pivotal chiral building block in medicinal chemistry. While its direct biological activity is not extensively documented, its role as a key intermediate in the synthesis of the potent anticholinergic agent Glycopyrrolate (B1671915) underscores its significance in drug development. This technical guide explores the multifaceted applications of this compound, delving into its primary role in the synthesis of Glycopyrrolate, the mechanism of action of its derivatives, and the broader, albeit less explored, potential of cyclopentyl-containing scaffolds in modern drug discovery. Detailed experimental protocols and signaling pathway visualizations are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Cyclopentyl Scaffold

The cyclopentane (B165970) ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can precisely orient functional groups for optimal interaction with biological targets.[1] When incorporated into a hydroxyacetic acid framework, as in this compound, it provides a versatile synthetic handle for the development of more complex molecules.[2] This guide focuses on the primary and potential applications of this unique chemical entity.

Core Application: Synthesis of Glycopyrrolate

The most prominent application of this compound is as a central precursor in the synthesis of Glycopyrrolate (glycopyrronium bromide).[3] Glycopyrrolate is a quaternary ammonium (B1175870) anticholinergic agent widely used to reduce secretions, treat peptic ulcers, and manage conditions like chronic obstructive pulmonary disease (COPD).[4][5]

The synthesis of Glycopyrrolate from this compound generally involves a two-step process:

-

Esterification or Transesterification: this compound (or its methyl ester) is reacted with 1-methyl-3-pyrrolidinol (B22934) to form the corresponding ester.[5][6]

-

Quaternization: The resulting tertiary amine is then quaternized, typically using methyl bromide, to yield the final active pharmaceutical ingredient, Glycopyrrolate.[5]

The workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of Glycopyrrolate

The following protocol is a representative synthesis of Glycopyrrolate from this compound, compiled from various patented methods.

Step 1: Esterification to form N-Methyl-3-pyrrolidinyl cyclopentylmandelate [5]

-

Materials:

-

This compound (25 gm)

-

Acetonitrile (B52724) (300 ml)

-

Sodium carbonate (48.16 gm)

-

N-methyl-3-methylsulphonyloxypyrrolidine (30.15 gm)

-

-

Procedure:

-

A mixture of this compound, acetonitrile, sodium carbonate, and N-methyl-3-methylsulphonyloxypyrrolidine is heated to 75-80°C.

-

The reaction is maintained at this temperature until completion, monitored by HPLC.

-

The reaction mixture is then cooled to 25-30°C and filtered.

-

The solid is washed with acetonitrile (50 ml).

-

The filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate.

-

Step 2: Quaternization to form Glycopyrrolate [7]

-

Materials:

-

N-Methyl-3-pyrrolidinyl cyclopentylmandelate (1 equivalent)

-

Acetonitrile and Chloroform (B151607) mixture (2:3)

-

Methyl bromide (4 equivalents)

-

-

Procedure:

-

To a solution of N-Methyl-3-pyrrolidinyl cyclopentylmandelate in an acetonitrile and chloroform mixture, add methyl bromide.

-

The mixture is stirred at room temperature for approximately 72 hours.

-

The solvents are evaporated, and the resulting residue is washed with diethyl ether to afford the pure Glycopyrrolate as a white solid.

-

Mechanism of Action of Glycopyrrolate

Glycopyrrolate functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][8] By blocking the action of acetylcholine, it inhibits parasympathetic nerve impulses.[9] This antagonism at mAChRs in various tissues leads to its therapeutic effects.[4][10]

The signaling pathway affected by Glycopyrrolate is illustrated below.

Broader Potential and Derivatives of Cyclopentyl-Containing Scaffolds

While the synthesis of Glycopyrrolate is the most established application, the structural motifs present in this compound suggest broader potential in medicinal chemistry.

Anti-inflammatory and Analgesic Potential

Structurally related compounds, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), share features with this compound.[11] The cyclopentyl group, in place of an aryl group found in many NSAIDs, offers an interesting structural modification that could be explored for anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] Derivatives of α-Cyclopentylmandelic acid are considered key intermediates in the development of anti-inflammatory and analgesic drugs.[2]

Anticancer and Enzyme Inhibitory Activities

Recent research has shown that derivatives incorporating a cyclopentylamino group can exhibit significant biological activity. For instance, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated anticancer activity against various human carcinoma cell lines.[12] One of these compounds also showed potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with an IC50 value of 0.07 µM.[12] This suggests that the cyclopentyl moiety can be a valuable component in the design of novel enzyme inhibitors.

Chiral Resolution

The chiral nature of this compound makes it a valuable tool for chiral resolution processes in the pharmaceutical industry, aiding in the production of enantiomerically pure compounds.[2]

Quantitative Data

Quantitative biological activity data for this compound itself is not widely available in the public domain. Its primary value is as a synthetic intermediate. However, data for a notable derivative is presented below.

| Compound/Derivative | Target | Activity | Cell Line/Assay | Reference |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | IC50 = 0.07 µM | Enzyme Inhibition Assay | [12] |

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the anticholinergic drug Glycopyrrolate. Its unique structural features, combining a rigid cyclopentyl scaffold with a versatile hydroxyacetic acid moiety, provide a foundation for the development of potent therapeutics. While its direct biological activities remain an area for further exploration, the proven success of its derivatives in targeting muscarinic receptors and, more recently, in enzyme inhibition and anticancer research, highlights the enduring potential of this chemical entity. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further research and innovation in leveraging this compound for the discovery of novel medicines.

References

- 1. cphi-online.com [cphi-online.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cyclopentyl mandelic acid | CAS 427-49-6 - Arran Chemical Company [arranchemical.ie]

- 4. What is the mechanism of Glycopyrrolate? [synapse.patsnap.com]

- 5. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2018154597A1 - Process for synthesis of glycopyrronium bromide - Google Patents [patents.google.com]

- 8. Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 9. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 2-Cyclopentyl-2-hydroxyacetic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclopentyl-2-hydroxyacetic acid scaffold, also known as cyclopentylmandelic acid, is a foundational structure in medicinal chemistry, giving rise to a significant class of biologically active compounds.[1][2] Derivatives of this acid are predominantly recognized for their potent anticholinergic activity, functioning as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4][5]

The most prominent and widely studied derivative is Glycopyrrolate, a quaternary ammonium (B1175870) compound that exemplifies the therapeutic applications of this chemical class.[3][4][5][6] Due to their ability to inhibit parasympathetic nervous system activity, these agents are utilized in a variety of clinical settings, including as pre-anesthetic medication to reduce salivary and bronchial secretions, for the management of peptic ulcers, and in the treatment of chronic obstructive pulmonary disease (COPD).[4][5][6][7] Their peripheral selectivity, a result of structural modifications like the quaternary ammonium group, minimizes central nervous system side effects, enhancing their therapeutic utility.[3][6]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for this compound derivatives is the competitive blockade of acetylcholine at muscarinic receptors.[3][5] These receptors are key components of the parasympathetic nervous system, which regulates a host of involuntary bodily functions, including smooth muscle contraction, heart rate, and glandular secretions.[4][8]

These derivatives exert their effects by binding to muscarinic receptors without activating them, thereby preventing the neurotransmitter acetylcholine from binding and initiating a cellular response. The M3 receptor subtype, a G-protein coupled receptor (GPCR), is a principal target, especially in smooth muscle and exocrine glands.[3][9]

The typical signaling cascade initiated by acetylcholine binding to M3 receptors involves:

-

Activation of the Gq/11 protein.

-

Stimulation of phospholipase C (PLC).

-

Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of calcium (Ca2+) from intracellular stores.

-

Elevated intracellular Ca2+ levels trigger physiological responses such as smooth muscle contraction and gland secretion.

This compound derivatives interrupt this pathway at the very first step by occupying the receptor binding site.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H12O3 | CID 22312692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Glycopyrrolate? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. Glycopyrrolate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 9. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyclopentyl-2-hydroxyacetic acid as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-hydroxyacetic acid, also known as cyclopentylmandelic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry plays a crucial role in the biological activity of many drug substances. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound, with a focus on its role in the production of glycopyrrolate (B1671915).

Physicochemical Properties

This compound is a white crystalline solid.[1] Its chemical structure combines a cyclopentyl ring with a hydroxyacetic acid moiety, rendering it a versatile intermediate for various chemical transformations.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 6053-71-0 | [2] |

| Boiling Point | 306.5 ± 15.0 °C at 760 mmHg | [3] |

| Storage Temperature | 4°C | [3] |

Synthesis of Racemic this compound

The synthesis of racemic this compound is most commonly achieved through a Grignard reaction. Other methods, such as continuous-flow synthesis, have also been developed.

Grignard Reaction

One common method for the synthesis of racemic this compound involves the reaction of a cyclopentyl magnesium halide with an appropriate glyoxylic acid derivative. A notable route is the reaction of cyclopentylmagnesium bromide with benzoylformic acid.

Experimental Protocol:

A solution of cyclopentylmagnesium bromide in diethyl ether (2M, 100 ml, 0.2 mol) is added dropwise to a solution of benzoylformic acid (15 g, 0.1 mol) in 330 ml of anhydrous diethyl ether at 0°C.[4] The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 24 hours.[4] The reaction is subsequently quenched with 1 N HCl, and the aqueous layer is extracted with diethyl ether.[4] The combined ether extracts are treated with a K₂CO₃ solution. The aqueous potassium carbonate layer is then acidified with HCl and extracted twice with ether.[4] The final ether solution is dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude product, which is then washed with water to afford pure racemic this compound.[4]

| Reactants | Molar Ratio | Yield | Reference |

| Cyclopentylmagnesium bromide, Benzoylformic acid | 2:1 | 36.4% | [4] |

Continuous-Flow Synthesis

A multi-step continuous-flow protocol has been developed for the synthesis of cyclopentylmandelic acid via the hydroxylation of cyclopentylphenylacetic acid using organolithium reagents and molecular oxygen.[5] This method offers advantages in terms of safety and scalability. The process involves the formation of a di-lithium enolate intermediate followed by hydroxylation.[5]

Chiral Resolution of this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its use in the synthesis of stereospecific pharmaceuticals. The primary methods for chiral resolution are diastereomeric crystallization and enzymatic resolution.

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Workflow for Diastereomeric Salt Resolution:

Caption: General workflow for chiral resolution by diastereomeric salt formation.

A Chinese patent describes a method for the chiral resolution of racemic α-cyclopentyl mandelic acid using high-speed countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector in the mobile phase. This method achieved a purity of over 98% for each enantiomer.[6]

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution methods. Lipases are commonly employed for the kinetic resolution of racemic acids and esters.

Principle of Lipase-Catalyzed Kinetic Resolution:

In a kinetic resolution, a lipase (B570770) selectively catalyzes the esterification or hydrolysis of one enantiomer of the racemic mixture at a much higher rate than the other. This results in the separation of the unreacted enantiomer and the esterified (or hydrolyzed) enantiomer. Lipases from Candida rugosa are known for their broad substrate tolerance and high stereo- and regioselectivity, making them suitable for the resolution of α-hydroxy acids.[4][5]

Experimental Protocol for Lipase-Catalyzed Esterification:

A general procedure involves the following steps:

-

Immobilized lipase (e.g., from Candida antarctica B) is added to a solution of the racemic this compound in an organic solvent (e.g., hexane).

-

An acyl donor, such as a vinyl ester (e.g., vinyl acetate), is added to the mixture.

-

The reaction is heated to reflux, and the conversion and enantiomeric excess (ee) are monitored over time using gas chromatography (GC).

-

Upon completion, the enzyme is filtered off, and the solvent is evaporated to yield the esterified product and the unreacted acid, which are then separated.

Application in the Synthesis of Glycopyrrolate

The enantiomers of this compound are key intermediates in the synthesis of glycopyrrolate, an anticholinergic drug.[7][8] Glycopyrrolate has two chiral centers, and its biological activity is dependent on the specific stereoisomer.

Synthetic Pathway to Glycopyrrolate:

Caption: Synthetic pathway from chiral this compound to Glycopyrrolate.

The synthesis involves the transesterification of the methyl ester of chiral this compound with 1-methyl-3-pyrrolidinol, followed by quaternization of the resulting ester with methyl bromide to form glycopyrrolate.[7][8]

Experimental Protocol for N-Methyl-3-pyrrolidinyl cyclopentylmandelate synthesis:

A mixture of cyclopentyl mandelic acid (25 gm), acetonitrile (B52724) (300 ml), sodium carbonate (48.16 gm), and N-methyl-3-methylsulphonyloxypyrrolidine (30.15 gm) is heated to 75-80°C and maintained at this temperature until the reaction is complete, as monitored by HPLC.[7] The reaction mixture is then cooled, filtered, and the filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate.[7]

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.28-1.72 (m, 8H, (CH₂)₄), 2.93 (p, 1H, CHC(OH)), 7.26-7.67 (m, 5H, Ph) ppm[4] |

| ¹³C NMR | Aliphatic carbons (CH, CH₂) typically appear in the range of 10-50 ppm. The carbon bearing the hydroxyl group (CH-OH) is expected around 60-80 ppm. The carboxylic acid carbon (C=O) typically appears in the 170-185 ppm region.[9][10] |

| IR | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The O-H stretching of the alcohol group will also contribute to the broadness of the O-H band. |

| Mass Spectrometry | The molecular ion peak [M]+ would be at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[11] |

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of glycopyrrolate. The ability to efficiently synthesize and resolve this compound into its pure enantiomers is crucial for the development of stereochemically defined drugs. This guide has provided an in-depth overview of the synthesis, resolution, and application of this versatile molecule, offering valuable insights for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12O3 | CID 22312692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. research.rug.nl [research.rug.nl]

- 5. benchchem.com [benchchem.com]

- 6. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]

- 7. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Downstream Products of 2-Cyclopentyl-2-hydroxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key downstream products derived from 2-Cyclopentyl-2-hydroxyacetic acid. This versatile building block, with its characteristic cyclopentyl, hydroxyl, and carboxylic acid functional groups, serves as a precursor to a range of molecules with significant applications in the pharmaceutical industry. This document details the synthesis, experimental protocols, and biological activities of its most prominent derivatives, with a particular focus on the anticholinergic agent, Glycopyrrolate.

Core Downstream Products

This compound is a versatile starting material for the synthesis of several classes of compounds. Its chemical properties, including the ability to form esters, amides, and salts, make it a valuable precursor in organic synthesis.[1] The primary downstream products include pharmaceutically active compounds, key chemical intermediates, and other complex organic molecules.

A notable downstream application is in the synthesis of Glycopyrrolate, a significant anticholinergic drug. While not a direct product, the structurally related cyclopentyl mandelic acid (CPMA) is a crucial intermediate in Glycopyrrolate synthesis, highlighting the importance of the core this compound scaffold. Other key downstream products include 2-Cyclopentyl-2-oxoacetic acid, various ester and amide derivatives, and more complex heterocyclic compounds.

| Downstream Product | CAS Number | Molecular Formula | Key Application/Significance |

| Glycopyrronium Bromide (Glycopyrrolate) | 596-51-0 | C19H28BrNO3 | Anticholinergic agent used to reduce secretions and treat peptic ulcers and other gastrointestinal disorders.[2] |

| 2-Cyclopentyl-2-oxoacetic acid | 5763-56-4 | C7H10O3 | A keto acid that can serve as an intermediate in further chemical syntheses.[3][4] |

| Ester Derivatives | Not specified | Varies | Potential as pharmaceutical intermediates and fine chemicals. |

| Amide Derivatives | Not specified | Varies | Potential for diverse biological activities, including antimicrobial properties.[5][6] |

| 3-[N'-(cyclopentyl-α-hydroxyacetyl)-L-alaninyl]-amino-2,4-dioxo-1,5-bis-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | 209986-16-3 | C33H35N5O5 | Complex benzodiazepine (B76468) derivative with potential pharmacological activity.[1] |

| 5-phenylbicyclo[4.3.0]non-1-en-3-one | 144890-29-9 | C15H16O | Bicyclic ketone with potential applications in organic synthesis.[1] |

Synthesis of Key Downstream Products

The synthesis of downstream products from this compound primarily involves transformations of its carboxylic acid and hydroxyl groups.

Synthesis of Glycopyrrolate (via Cyclopentyl Mandelic Acid)

The commercial synthesis of Glycopyrrolate typically proceeds through the key intermediate, cyclopentyl mandelic acid (CPMA), which is structurally analogous to this compound with an additional phenyl group. The general synthetic pathway involves the esterification of CPMA with 1-methyl-pyrrolidin-3-ol, followed by N-methylation to yield the quaternary ammonium (B1175870) salt, Glycopyrrolate.[7]

Caption: Synthesis pathway of Glycopyrrolate from CPMA.

This protocol is based on general Grignard reactions for the synthesis of α-hydroxy acids and serves as an illustrative example.

-

Preparation of Cyclopentyl Magnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine and gently heat to activate the magnesium. Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Phenylglyoxylic Acid: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of phenylglyoxylic acid (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure cyclopentyl mandelic acid.

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature |

| Cyclopentyl Bromide | 1.0 | Anhydrous Diethyl Ether | 2-3 hours | Reflux |

| Magnesium Turnings | 1.2 | Anhydrous Diethyl Ether | 2-3 hours | Reflux |

| Phenylglyoxylic Acid | 1.0 | Anhydrous Diethyl Ether | 2 hours | 0 °C to RT |

Synthesis of 2-Cyclopentyl-2-oxoacetic acid

2-Cyclopentyl-2-oxoacetic acid can be synthesized from cyclopentanone (B42830) through a multi-step reaction.[3]

This protocol is adapted from Fissekis et al., J. Am. Chem. Soc., 1959, 81, 2715-2717.

-

Step 1: Condensation: React cyclopentanone with an appropriate reagent in the presence of acetic anhydride (B1165640) and sodium acetate.

-

Step 2: Hydrolysis: Treat the product from Step 1 with aqueous sodium hydroxide.

-

Step 3: Acidification: Acidify the reaction mixture with aqueous hydrochloric acid to yield 2-Cyclopentyl-2-oxoacetic acid.

| Step | Reagents | Key Conditions |

| 1 | Acetic acid anhydride, sodium acetate | - |

| 2 | Aqueous NaOH | - |

| 3 | Aqueous HCl | - |

Biological Activity and Signaling Pathways

The downstream products of this compound, particularly Glycopyrrolate, exhibit significant biological activity.

Anticholinergic Activity of Glycopyrrolate

Glycopyrrolate is a quaternary ammonium anticholinergic agent.[2] It competitively inhibits muscarinic acetylcholine (B1216132) receptors. This inhibition blocks the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contraction and secretions from various glands. Due to its quaternary ammonium structure, Glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to other anticholinergics.[7]

Caption: Mechanism of action of Glycopyrrolate.

Potential Antimicrobial Activity of Amide Derivatives

While specific studies on the amide derivatives of this compound are limited, related structures containing amide and cyclopropane (B1198618) or cyclopentane (B165970) moieties have been investigated for their antimicrobial properties.[5][6] The introduction of an amide functional group can enhance the biological activity of a molecule, and therefore, amides derived from this compound represent a promising area for future research in the development of new antimicrobial agents.

Conclusion